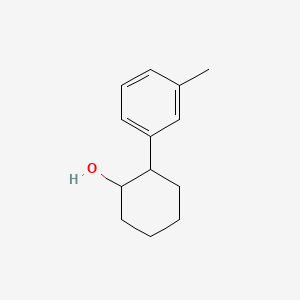
2-(3-Methylphenyl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylphenyl)cyclohexan-1-ol is an organic compound with the molecular formula C13H18O. It is a secondary alcohol, characterized by a cyclohexane ring substituted with a hydroxyl group and a 3-methylphenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)cyclohexan-1-ol typically involves the following steps:
Grignard Reaction: The reaction between 3-methylphenylmagnesium bromide and cyclohexanone in anhydrous ether produces the desired alcohol.
Hydrogenation: The reduction of 2-(3-methylphenyl)cyclohexanone using hydrogen gas in the presence of a palladium catalyst can also yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned reactions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(3-Methylphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using reagents like chromic acid or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding hydrocarbon using hydrogen gas and a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromic acid, PCC, or potassium permanganate.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Thionyl chloride, phosphorus tribromide, or tosyl chloride.
Major Products
Oxidation: 2-(3-Methylphenyl)cyclohexanone.
Reduction: 2-(3-Methylphenyl)cyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the reagent used.
科学的研究の応用
2-(3-Methylphenyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various enzymes.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 2-(3-Methylphenyl)cyclohexan-1-ol involves its interaction with various molecular targets:
Enzymes: The compound can act as a substrate or inhibitor for certain enzymes, affecting biochemical pathways.
Receptors: It may interact with specific receptors in biological systems, leading to physiological effects.
類似化合物との比較
Similar Compounds
2-(4-Methylphenyl)cyclohexan-1-ol: Similar structure but with the methyl group in the para position.
2-Phenylcyclohexan-1-ol: Lacks the methyl group on the phenyl ring.
2-(3-Methoxyphenyl)cyclohexan-1-ol: Contains a methoxy group instead of a methyl group.
Uniqueness
2-(3-Methylphenyl)cyclohexan-1-ol is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules.
特性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC名 |
2-(3-methylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18O/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14/h4-6,9,12-14H,2-3,7-8H2,1H3 |
InChIキー |
PZCGHHIUHVDILA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2CCCCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B13409381.png)
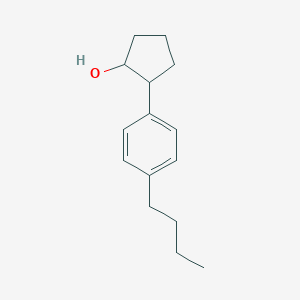
![Benzo[g]pteridine, riboflavin deriv.](/img/structure/B13409392.png)
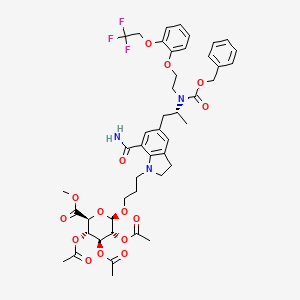
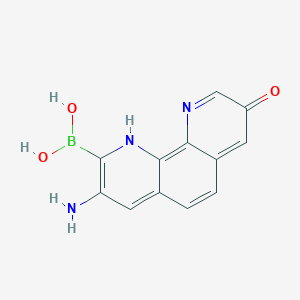
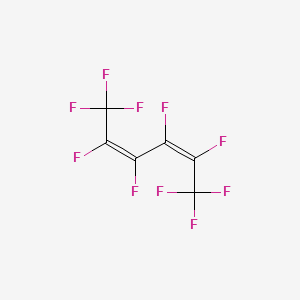
![1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B13409415.png)
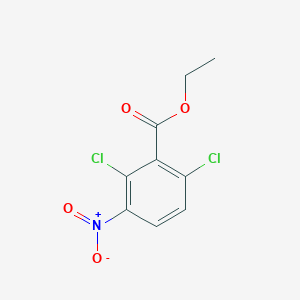
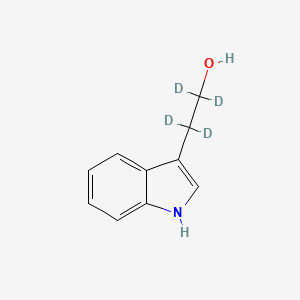
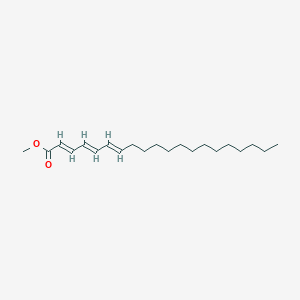
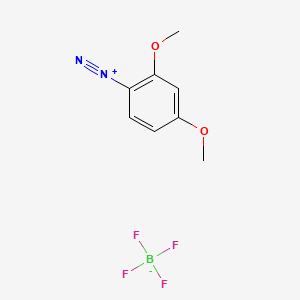
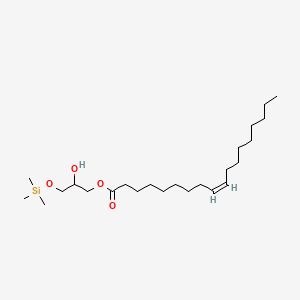
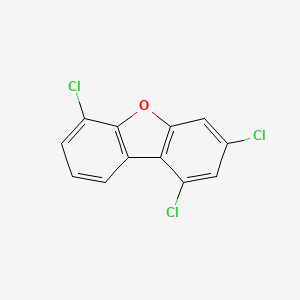
![N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt](/img/structure/B13409459.png)
